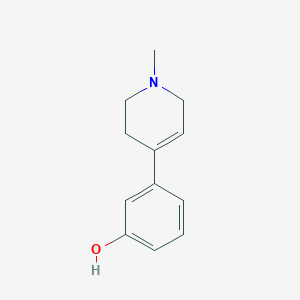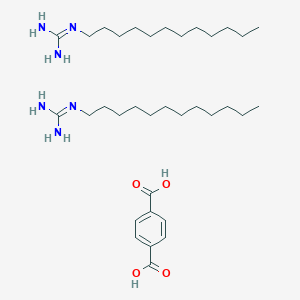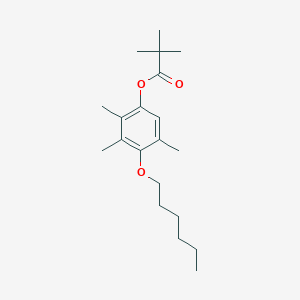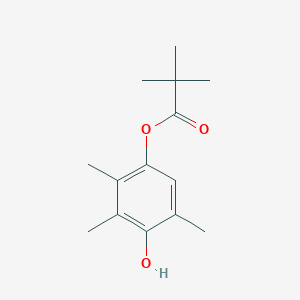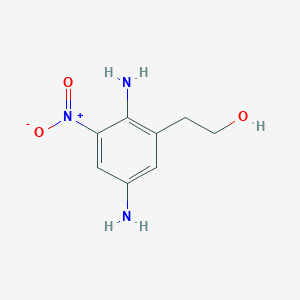
4-Amino-3-nitro-5-beta-hydroxyethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-nitro-5-beta-hydroxyethylaniline, also known as ANHE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ANHE is a derivative of the amino acid tyrosine and has been synthesized using various methods.
Mecanismo De Acción
4-Amino-3-nitro-5-beta-hydroxyethylaniline inhibits the activity of enzymes by binding to their active sites. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has been found to bind to the copper ions in the active site of tyrosinase, thereby inhibiting its activity. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has also been found to bind to the flavin adenine dinucleotide (FAD) cofactor in the active site of monoamine oxidase A and B, thereby inhibiting their activity.
Efectos Bioquímicos Y Fisiológicos
4-Amino-3-nitro-5-beta-hydroxyethylaniline has been found to have various biochemical and physiological effects. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has been found to reduce the production of melanin in melanoma cells, which could potentially be used to treat hyperpigmentation disorders. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has also been found to induce apoptosis in cancer cells, which could potentially be used to treat various types of cancer. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has also been found to have potential neuroprotective effects, as it can reduce the production of reactive oxygen species in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-3-nitro-5-beta-hydroxyethylaniline has several advantages and limitations for lab experiments. 4-Amino-3-nitro-5-beta-hydroxyethylaniline is a relatively small molecule, which makes it easy to synthesize and manipulate in the lab. 4-Amino-3-nitro-5-beta-hydroxyethylaniline is also relatively stable, which makes it easy to store and transport. However, 4-Amino-3-nitro-5-beta-hydroxyethylaniline has limited solubility in water, which can make it difficult to use in aqueous solutions. 4-Amino-3-nitro-5-beta-hydroxyethylaniline also has limited selectivity for its target enzymes, which can make it difficult to use in complex biological systems.
Direcciones Futuras
4-Amino-3-nitro-5-beta-hydroxyethylaniline has several potential future directions for scientific research. 4-Amino-3-nitro-5-beta-hydroxyethylaniline could potentially be used to develop new drugs for the treatment of hyperpigmentation disorders and various types of cancer. 4-Amino-3-nitro-5-beta-hydroxyethylaniline could also be used to develop new neuroprotective agents for the treatment of neurodegenerative diseases. Further research is needed to determine the full potential of 4-Amino-3-nitro-5-beta-hydroxyethylaniline and its derivatives in scientific research.
Métodos De Síntesis
4-Amino-3-nitro-5-beta-hydroxyethylaniline can be synthesized using various methods, including the reduction of 4-nitro-3-phenyl-5-oxazolidinone with sodium borohydride and the condensation of 4-nitro-3-phenyl-5-oxazolidinone with ethylene glycol and ammonium hydroxide. However, the most commonly used method for synthesizing 4-Amino-3-nitro-5-beta-hydroxyethylaniline is the reduction of 4-nitro-3-phenyl-5-oxazolidinone with sodium borohydride in the presence of a catalytic amount of palladium on carbon.
Aplicaciones Científicas De Investigación
4-Amino-3-nitro-5-beta-hydroxyethylaniline has been shown to have potential applications in scientific research, particularly in the field of drug discovery. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has been found to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin, and human monoamine oxidase A and B, which are involved in the breakdown of neurotransmitters. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has also been shown to have potential anticancer activity, as it can induce apoptosis in cancer cells.
Propiedades
Número CAS |
104535-30-0 |
|---|---|
Nombre del producto |
4-Amino-3-nitro-5-beta-hydroxyethylaniline |
Fórmula molecular |
C8H11N3O3 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
2-(2,5-diamino-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H11N3O3/c9-6-3-5(1-2-12)8(10)7(4-6)11(13)14/h3-4,12H,1-2,9-10H2 |
Clave InChI |
FERJJDIFVVTDGQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CCO)N)[N+](=O)[O-])N |
SMILES canónico |
C1=C(C=C(C(=C1CCO)N)[N+](=O)[O-])N |
Otros números CAS |
104535-30-0 |
Sinónimos |
4-Amino-3-nitro-5-beta-hydroxyethylaniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)
